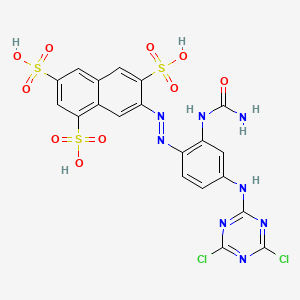

7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid is a complex organic compound with the chemical formula C20H14Cl2N8O10S3.3Na . It is known for its vibrant color and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in aqueous or alcoholic solutions.

Substitution: Halogens or alkylating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid has a wide range of scientific research applications, including:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

1,3,6-Naphthalenetrisulfonic acid: Similar in structure but lacks the azo and triazine groups.

4,6-Dichloro-1,3,5-triazine: Contains the triazine ring but lacks the azo and naphthalene components.

Aminocarbonyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid is unique due to its combination of azo, triazine, and naphthalene groups, which confer specific chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler compounds.

Biological Activity

7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid, commonly referred to as Reactive Orange 86 (CAS No. 76213-76-8), is a synthetic azo dye with significant applications in textile and biological research. Its complex structure includes multiple functional groups that contribute to its biological activity, particularly in terms of toxicity and mutagenicity.

Chemical Structure and Properties

The compound's molecular formula is C20H14Cl2N8O10S3, and it has a molecular weight of approximately 759.41 g/mol. The presence of the triazine moiety and sulfonic acid groups enhances its solubility in water, making it suitable for various applications in dyeing processes.

| Property | Value |

|---|---|

| Molecular Formula | C20H14Cl2N8O10S3 |

| Molecular Weight | 759.41 g/mol |

| CAS Number | 76213-76-8 |

| Solubility | Water-soluble |

Biological Activity Overview

The biological activity of Reactive Orange 86 has been extensively studied due to its potential health impacts. Key areas of focus include:

- Mutagenicity : The compound has shown strong positive results in the Ames test, indicating its potential to cause mutations in bacterial DNA. This assay assesses the mutagenic potential by measuring the reversion of mutant strains of bacteria to a non-mutant state.

- Toxicity : Various studies have indicated that Reactive Orange 86 exhibits cytotoxic effects on human cell lines. The toxicity can be attributed to the release of reactive intermediates during metabolic processes.

- Environmental Impact : As a dye that can enter aquatic systems through wastewater discharge, its persistence raises concerns regarding ecological toxicity and bioaccumulation.

Ames Test Results

A study conducted on various azo dyes highlighted that Reactive Orange 86 was classified as a strong mutagen (Class A) based on its performance in the Ames test. This classification indicates a high likelihood of genetic damage upon exposure .

Cytotoxicity Assays

Research involving human liver cell lines (HepG2) demonstrated that exposure to Reactive Orange 86 resulted in significant cell death at concentrations above 50 µg/mL. The mechanism appears to involve oxidative stress pathways leading to apoptosis .

Environmental Assessments

An environmental screening assessment revealed that azo dyes like Reactive Orange 86 could lead to adverse effects on aquatic organisms, particularly due to their ability to undergo reductive cleavage in anaerobic conditions, resulting in potentially harmful aromatic amines .

Properties

CAS No. |

76213-76-8 |

|---|---|

Molecular Formula |

C20H14Cl2N8O10S3 |

Molecular Weight |

693.5 g/mol |

IUPAC Name |

7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |

InChI |

InChI=1S/C20H14Cl2N8O10S3/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28) |

InChI Key |

JGHYLRKFEBSKQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.